molecular formula C11H10F2N2O B1474779 (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol CAS No. 1692082-26-0

(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol

Cat. No.: B1474779
CAS No.: 1692082-26-0
M. Wt: 224.21 g/mol
InChI Key: NRPAAKQOWHHRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol is a fluorinated benzyl-imidazole derivative designed for research and development applications, particularly in medicinal chemistry. The compound features a 2,5-difluorobenzyl group attached to the imidazole nitrogen, a substitution pattern known to influence molecular properties such as metabolic stability and membrane permeability. The hydroxymethyl group at the 4-position of the imidazole ring serves as a versatile synthetic handle for further functionalization, allowing researchers to create amides, esters, or ethers to build more complex molecular libraries. The primary research value of this compound lies in its role as a key synthetic intermediate or a core scaffold for the design of novel bioactive molecules. The imidazole ring is a privileged structure in medicinal chemistry, present in a wide range of molecules with diverse biological activities . The specific molecular architecture of this compound makes it a candidate for constructing potential enzyme inhibitors or receptor ligands. Researchers can utilize this building block in the synthesis of complex heterocyclic systems, similar to those explored for various pharmacological properties, including potential antiviral and anti-inflammatory applications . The presence of the fluorinated benzyl group is a common strategy in drug design to modulate lipophilicity and electronic characteristics, which can be critical for optimizing a compound's absorption, distribution, and overall pharmacokinetic profile. This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care, utilizing personal protective equipment and conducting all operations in a well-ventilated fume hood.

Properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-9-1-2-11(13)8(3-9)4-15-5-10(6-16)14-7-15/h1-3,5,7,16H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPAAKQOWHHRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol is a derivative of imidazole, characterized by a difluorobenzyl substituent. This structure is significant due to the potential biological activities associated with imidazole derivatives, which are widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H10F2N2O, and its molecular weight is approximately 224.21 g/mol. The presence of fluorine atoms enhances the lipophilicity and electronic properties of the molecule, potentially improving its interaction with biological targets.

PropertyValue
Molecular FormulaC11H10F2N2O
Molecular Weight224.21 g/mol
IUPAC Name1-[(2,5-difluorophenyl)methyl]imidazol-4-ylmethanol
CAS Number1702788-30-4

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The imidazole ring can act as a nucleophile or electrophile under different conditions, facilitating diverse chemical reactions that may lead to biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors to modulate physiological responses.
  • Antimicrobial Activity : The structure suggests potential efficacy against bacterial and fungal pathogens.

Biological Activity Studies

Several studies have investigated the biological activity of imidazole derivatives similar to this compound:

  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : Imidazole derivatives have been explored for their anticancer activities. Studies suggest that they can induce apoptosis in cancer cells through multiple pathways, including inhibition of cell proliferation and modulation of signaling pathways .
  • Case Studies :
    • A study on related imidazole compounds demonstrated selective inhibition of cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
    • Another investigation focused on the synthesis and biological evaluation of difluorobenzyl-substituted imidazoles highlighted their potential as lead compounds for drug development due to their favorable pharmacokinetic profiles .

Scientific Research Applications

The compound (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol , identified by its CAS number 1692082-26-0, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science.

Basic Information

  • Molecular Formula : C₁₁H₁₀F₂N₂O
  • Molecular Weight : 224.2067 g/mol
  • SMILES Notation : Cc1cnc(n1)C(Cc2cc(F)cc(F)c2)O

These properties suggest potential interactions with biological targets and materials, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. The presence of the difluorobenzyl group may enhance this activity through increased lipophilicity and improved binding to microbial targets. Studies have shown that derivatives of imidazole can inhibit bacterial growth, suggesting that this compound could be effective against resistant strains of bacteria.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. The compound may interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that modifications in the imidazole ring can lead to significant cytotoxic effects on various cancer cell lines. Further research is needed to elucidate the mechanisms involved.

Enzyme Inhibition

This compound may serve as a scaffold for designing enzyme inhibitors, particularly in targeting enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, imidazole derivatives have been shown to inhibit key enzymes like carbonic anhydrase and certain kinases, which are critical in tumor growth and survival.

Drug Delivery Systems

The ability of this compound to form stable complexes with biomolecules makes it a potential candidate for drug delivery systems. Its solubility and stability can be optimized for encapsulating therapeutic agents, enhancing their bioavailability and targeting capabilities.

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its fluorescence properties can be exploited for imaging biological processes or detecting specific biomolecules in complex matrices.

Development of Functional Materials

The incorporation of this compound into polymer matrices could lead to the development of functional materials with enhanced thermal stability and mechanical properties. Research into its role as a plasticizer or stabilizer in polymer formulations is ongoing.

Coatings and Surface Modifications

The compound's chemical reactivity allows for its use in creating coatings that exhibit antimicrobial properties or enhanced wear resistance. These coatings can be applied to medical devices or surfaces exposed to harsh conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial activity against Staphylococcus aureus. The introduction of fluorine atoms was found to improve membrane penetration, leading to higher efficacy rates.

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of this compound against breast cancer cell lines revealed an IC50 value significantly lower than that of standard chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogen-Substituted Imidazole Derivatives
describes (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (halogen = Cl, Br). These compounds share the imidazole core but differ in substituents:

  • Difluorobenzyl vs. Halophenyl : The target compound’s 2,5-difluorobenzyl group introduces steric hindrance and electron-withdrawing effects distinct from the 4-chloro/bromo-phenyl groups in . This impacts molecular conformation, as evidenced by the ~56° dihedral angle between aromatic planes in ’s compounds, a feature likely altered in the target due to fluorine’s smaller size and stronger electronegativity .

b. Nitroimidazole Derivatives
outlines 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol derivatives. Key differences include:

  • Nitro Group vs. Methanol: The nitro group (-NO₂) in confers strong electron-withdrawing effects and redox activity, contrasting with the methanol group’s hydrogen-bonding capacity. This difference may influence pharmacological properties, as nitro groups are often associated with antimicrobial activity .

c. Diarylimidazole-Based Kinase Inhibitors
and highlight 4,5-diarylimidazoles (e.g., compounds 12a–12d and 205 ) optimized for protein kinase CK inhibition. Structural contrasts include:

  • Carbamide Linkages : Compounds like 12a (C₂₄H₂₂FN₅O₃S) feature carbamide (-NH-C(=O)-NH-) groups absent in the target compound. These linkages enhance interactions with kinase active sites but reduce metabolic stability compared to the target’s simpler hydroxymethyl group .
Physicochemical and Pharmacological Comparisons

Table 1: Key Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Predicted pKa Application/Activity
Target Compound C₁₁H₁₀F₂N₂O 224.21 2,5-difluorobenzyl, -CH₂OH 396.3 13.55 Not explicitly stated
(Cl) C₁₇H₁₄ClN₃ 295.77 4-chlorophenyl, imine N/A N/A Crystallography studies
(12a) C₂₄H₂₂FN₅O₃S 479.53 4-fluorophenyl, carbamide N/A N/A Kinase inhibition (CK1δ)
(2a–2u) C₁₃H₁₃N₃O₃ ~265 Styryl, nitro, ethanol N/A N/A Antimicrobial candidates
C₁₃H₁₅N₂O 215.27 Ethyl-methylphenyl, -CH₂OH N/A N/A Retinal disease (metabolite)

Key Observations :

  • Molecular Weight : The target compound is smaller (224.21 g/mol) than kinase inhibitors like 12a (479.53 g/mol), suggesting better bioavailability .
  • Solubility : The hydroxymethyl group enhances water solubility compared to halogenated or lipophilic analogues (e.g., ’s chloro/bromo derivatives) .

Preparation Methods

General Synthetic Approach

The target compound can be conceptualized as an imidazole ring substituted at the 1-position with a 2,5-difluorobenzyl group and bearing a hydroxymethyl group at the 4-position of the imidazole ring. Preparation typically involves:

  • Construction or functionalization of the imidazole ring.
  • Introduction of the 2,5-difluorobenzyl substituent.
  • Installation of the hydroxymethyl (-CH2OH) group at the 4-position.

Preparation of Imidazol-4-ylmethanol Derivatives

A common route to imidazol-4-ylmethanol involves reduction of the corresponding imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid derivatives. For example:

Starting Material Reducing Agent Solvent Temperature Yield (%) Notes
1-Methyl-imidazole-4-carboxylic acid Lithium aluminium hydride (LiAlH4) Tetrahydrofuran (THF) 0°C to 50°C, overnight + 1 hr at 50°C 47.5 - 78.95 Reaction under inert atmosphere; workup involves quenching with water and sodium sulfate filtration; yields vary with scale and conditions
1H-Imidazole-2-carbaldehyde Sodium borohydride (NaBH4) Methanol 5-20°C, 3 hours 51 - 78 Reduction of aldehyde to hydroxymethyl; purification by silica gel chromatography

This reduction converts the carboxylic acid or aldehyde group at the imidazole ring into the corresponding hydroxymethyl group, forming imidazolylmethanol derivatives.

Introduction of 2,5-Difluorobenzyl Group

The 2,5-difluorobenzyl substituent is typically introduced via alkylation of the imidazole nitrogen. Common methods include:

  • N-alkylation of imidazole or imidazolylmethanol with 2,5-difluorobenzyl halides (e.g., bromide or chloride) under basic conditions.
  • Use of 2,5-difluorobenzyl azides in click chemistry for related triazole compounds (though this is more common with 2,6-difluorobenzyl analogs).

While direct examples for the 2,5-difluorobenzyl substitution are limited, analogous procedures for 2,6-difluorobenzyl derivatives involve:

Step Reagents/Conditions Outcome/Yield Notes
N-Alkylation 2,5-Difluorobenzyl bromide + imidazole derivative + base (e.g., K2CO3) Moderate to high yields Reaction in polar aprotic solvents like DMF or acetonitrile; temperature 50-80°C
Click chemistry (for triazoles) 2,6-Difluorobenzyl azide + propiolic acid derivatives + Cu catalyst ~80% yield for triazole intermediates Not directly for imidazole but informative for fluorobenzyl functionalization

Example Synthetic Scheme (Hypothetical for Target Compound)

Purification and Characterization

  • Purification is typically achieved by crystallization or column chromatography.
  • Analytical techniques include HPLC for purity (>98%), NMR (1H and 13C) for structural confirmation, and LC-MS for molecular weight verification.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purification Method Notes
Reduction of imidazole acid/aldehyde LiAlH4 in THF or NaBH4 in MeOH 0 - 50 1-12 hours 47.5 - 79 Filtration, chromatography Inert atmosphere recommended
N-Alkylation with 2,5-difluorobenzyl halide 2,5-Difluorobenzyl bromide + base (K2CO3) in DMF/MeCN 50 - 80 Several hours Moderate to high Crystallization or chromatography Polar aprotic solvent preferred

Research Findings and Notes

  • The reduction of imidazole carboxylic acid to hydroxymethyl derivatives is efficient with LiAlH4, yielding up to ~79%.
  • Sodium borohydride offers a milder alternative for aldehyde reduction with yields around 51-78%.
  • Alkylation reactions require careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.
  • Although 2,6-difluorobenzyl derivatives have been extensively studied in click chemistry for triazole formation, the 2,5-difluorobenzyl analogs are less documented but expected to behave similarly in alkylation reactions.
  • Purity and regioselectivity are critical, and chromatographic purification is often necessary to achieve >98% purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.